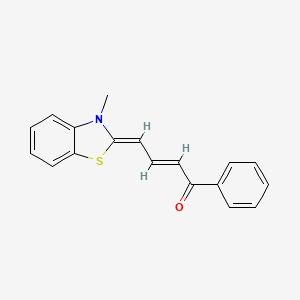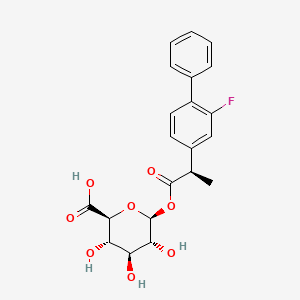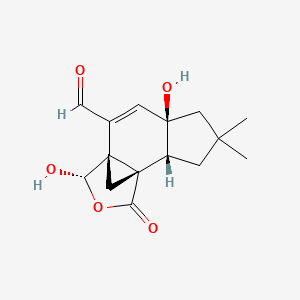
(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one, also known as MBB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In anti-cancer research, (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In anti-inflammatory research, (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of inflammatory mediators, and the modulation of various signaling pathways. In addition, (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further research and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one is its versatility, as it can be used in a variety of research fields. In addition, (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one is relatively easy to synthesize and has low toxicity, making it a safe and cost-effective compound for lab experiments. However, one limitation of (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one is its limited solubility in aqueous solutions, which can make it difficult to study its effects in biological systems.
Direcciones Futuras
There are many potential future directions for (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one research, including the development of novel anti-cancer and anti-inflammatory drugs, the synthesis of new materials with unique optical and electronic properties, and the development of new environmental sensors for the detection of heavy metals in water. In addition, further studies are needed to fully understand the mechanism of action of (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one and its potential applications in various fields.
Métodos De Síntesis
(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 3-methyl-2-benzothiazolinone hydrazone and 4-benzoylbutyric acid. This reaction yields (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one as a yellow powder with a melting point of 150-152°C.
Aplicaciones Científicas De Investigación
(2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In materials science, (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, (2E,4Z)-4-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)-1-phenylbut-2-EN-1-one has been studied as a potential fluorescent probe for the detection of heavy metals in water.
Propiedades
IUPAC Name |
(E,4Z)-4-(3-methyl-1,3-benzothiazol-2-ylidene)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-19-15-10-5-6-12-17(15)21-18(19)13-7-11-16(20)14-8-3-2-4-9-14/h2-13H,1H3/b11-7+,18-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCAKVQNHCQGSC-KHFJBXOGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC=CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C=C\C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]fluoranthene](/img/structure/B1141397.png)


![7-Piperazin-1-yl-thieno[2,3-c]pyridine HCl](/img/structure/B1141403.png)
![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)
